2,5-Dibromo-3-methylpyrazine
Overview
Description
2,5-Dibromo-3-methylpyrazine is an organic compound with the molecular formula C5H4Br2N2 and a molecular weight of 251.91 g/mol . It is typically a white to light yellow solid with a strong bromine odor . This compound is non-volatile at room temperature and has good solubility in various solvents .
Mechanism of Action
Target of Action
It is known that pyrazine derivatives are often used in suzuki–miyaura coupling reactions , which suggests that the compound may interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
The mode of action of 2,5-Dibromo-3-methylpyrazine is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that the compound may influence pathways related to carbon–carbon bond formation.
Result of Action
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that the compound may contribute to the formation of new carbon–carbon bonds, thereby influencing the structure of organic compounds.
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which the compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Therefore, factors such as temperature, pH, and the presence of other reactants could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
Pyrazine derivatives are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific structure of the pyrazine derivative and the biomolecules it interacts with
Cellular Effects
Pyrazine derivatives can have a variety of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism . The specific effects of 2,5-Dibromo-3-methylpyrazine on cells have not been documented in the literature.
Molecular Mechanism
It is known that pyrazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of this compound have not been elucidated.
Metabolic Pathways
Pyrazine derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors . The specific metabolic pathways involving this compound have not been elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-methylpyrazine generally involves the bromination of methylpyrazine. One common method is the reaction of methylpyrazine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions typically require careful control of temperature and the use of protective equipment to handle bromine safely .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-methylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are typically employed under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazines can be formed.
Coupling Products: Biaryl compounds are commonly formed in Suzuki–Miyaura coupling reactions.
Scientific Research Applications
2,5-Dibromo-3-methylpyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dibromo-5-methylpyrazine
- 2,5-Dichloro-3-methylpyrazine
- 2,5-Dibromo-3-ethylpyrazine
Uniqueness
2,5-Dibromo-3-methylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of two bromine atoms at the 2 and 5 positions enhances its ability to participate in halogen bonding and substitution reactions compared to its chlorinated or ethyl-substituted analogs .
Properties
IUPAC Name |
2,5-dibromo-3-methylpyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c1-3-5(7)8-2-4(6)9-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZVPIDQVODZJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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